1-(2-Fluoro-5-isopropoxyphenyl)ethanamine
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Overview
Description
1-(2-Fluoro-5-isopropoxyphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenyl ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-isopropoxyphenyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-5-isopropoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is alkylated with ethyl bromide to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-isopropoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-5-isopropoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-isopropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The ethanamine side chain can interact with active sites, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(2-Fluoro-4-isopropoxyphenyl)ethanamine
- 1-(2-Fluoro-5-methoxyphenyl)ethanamine
- 1-(2-Fluoro-5-ethoxyphenyl)ethanamine
Comparison: 1-(2-Fluoro-5-isopropoxyphenyl)ethanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2-fluoro-5-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-11(12)10(6-9)8(3)13/h4-8H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVVFKZIBBTLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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